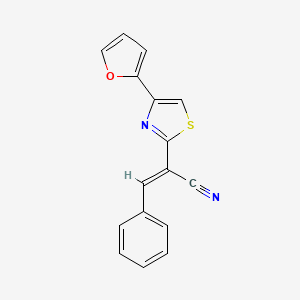

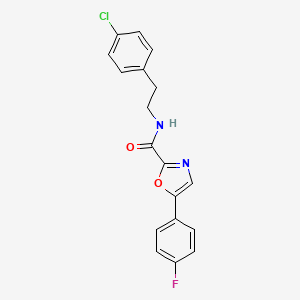

(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-phenylacrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-phenylacrylonitrile and related derivatives typically involves Knoevenagel condensation reactions. For instance, Al-Omran et al. (2011) detailed the synthesis of novel derivatives through the condensation of 2-(benzothiazol-2-ylthio) acetonitrile with furan-2-carbaldehyde, leading to the formation of E-isomers exclusively, demonstrating the specificity of reaction conditions towards the desired isomer formation (Al-Omran, El-Khair, & Mohareb, 2011).

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been elucidated using techniques like X-ray crystallography and NMR spectroscopy. Rahmani et al. (2017) performed X-ray powder diffraction to determine the crystal structure of a similar compound, highlighting the importance of structural characterization in understanding compound properties (Rahmani et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of this compound includes participation in various organic reactions, such as nucleophilic addition or substitution. Aleksandrov and El’chaninov (2016) discussed reactions with strong electrophiles, underlining the compound's utility in synthesizing pharmacologically active molecules with furan or thiophene substitutions (Aleksandrov & El’chaninov, 2016).

Applications De Recherche Scientifique

Anticancer Properties

(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-phenylacrylonitrile derivatives exhibit significant potential in anticancer applications. A study by Matiichuk et al. (2022) demonstrated that certain derivatives showed moderate action against breast cancer cell lines MDA-MB-468 and T-47D, indicating a potential role in cancer treatment (Matiichuk et al., 2022).

Applications in Electrochromic Materials

These compounds have been explored for their utility in electrochromic materials. Akpinar, Udum, and Toppare (2013) synthesized thiazolo[5,4-d]thiazole-containing copolymers, demonstrating their potential in electrochromic applications due to their low band-gap values and multichromic properties (Akpinar, Udum, & Toppare, 2013).

Antimicrobial and Antibacterial Agents

These compounds are also significant in the realm of antimicrobial and antibacterial agents. Research by Abdelhamid et al. (2018) showed that pyridines, thiazoles, and other derivatives exhibited high cytotoxicity against certain bacterial strains and cancer cell lines, suggesting a broad spectrum of biological activity (Abdelhamid, Al-Gendey, & Abdelhamid, 2018).

Antinociceptive and Anti-Inflammatory Properties

Selvam et al. (2012) discovered that certain thiazolopyrimidine derivatives synthesized from this compound exhibit significant antinociceptive and anti-inflammatory activities. This opens the possibility of their use in pain and inflammation management (Selvam, Karthik, Palanirajan, & Ali, 2012).

Propriétés

IUPAC Name |

(E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2OS/c17-10-13(9-12-5-2-1-3-6-12)16-18-14(11-20-16)15-7-4-8-19-15/h1-9,11H/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZUCAJUDRICFB-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2494328.png)

![2-[(2-Chloroacetyl)amino]-N-methylcyclopentane-1-carboxamide](/img/structure/B2494336.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide](/img/structure/B2494340.png)

![Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B2494345.png)

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2494346.png)

![1-[3-[4-(Benzenesulfonyl)-2,3-dimethyl-5-pyrrol-1-ylpyrrol-1-yl]propyl]imidazole](/img/structure/B2494348.png)

![N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2494351.png)